Acetic acid;1-(2-fluoro-6-methylsulfanylphenyl)ethanamine
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Overview
Description
Acetic acid;1-(2-fluoro-6-methylsulfanylphenyl)ethanamine is a compound that combines the properties of acetic acid and a substituted ethanamine. This compound is of interest due to its unique chemical structure, which includes a fluoro and methylsulfanyl group attached to a phenyl ring. These functional groups can impart specific chemical and biological properties, making the compound valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(2-fluoro-6-methylsulfanylphenyl)ethanamine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-(2-fluoro-6-methylsulfanylphenyl)ethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the fluoro group to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl ethanamines.
Scientific Research Applications
Acetic acid;1-(2-fluoro-6-methylsulfanylphenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand the effects of fluoro and methylsulfanyl groups on biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;1-(2-fluoro-6-methylsulfanylphenyl)ethanamine involves its interaction with specific molecular targets. The fluoro and methylsulfanyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted ethanamines and phenyl derivatives, such as:
- 1-(2-fluoro-6-methylphenyl)ethanamine
- 1-(2-chloro-6-methylsulfanylphenyl)ethanamine
- 1-(2-fluoro-6-methylsulfanylphenyl)propanamine
Uniqueness
The uniqueness of acetic acid;1-(2-fluoro-6-methylsulfanylphenyl)ethanamine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
acetic acid;1-(2-fluoro-6-methylsulfanylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS.C2H4O2/c1-6(11)9-7(10)4-3-5-8(9)12-2;1-2(3)4/h3-6H,11H2,1-2H3;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESKBOYFQHAETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1SC)F)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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